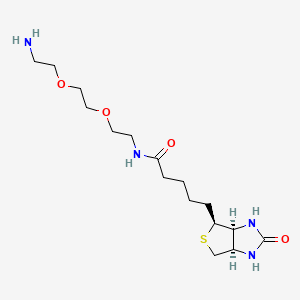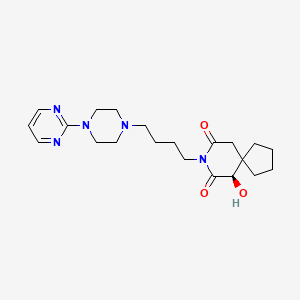
Biotin-PEG2-Amin
Übersicht
Beschreibung
Biotin-PEG2-Amine is a water-soluble biotin compound containing a polyethylene glycol (PEG) spacer arm and a terminal primary amine . This compound is used for conjugation via EDC and other crosslinker methods . The amine group can be coupled to carboxyl groups or 5′-phosphate groups to form stable amide bonds .
Synthesis Analysis
The primary amines of these pegylated biotin reagents can be conjugated to carboxyl groups on carboxy termini, aspartate residues, or glutamate residues using EDC . EDC activates carboxyl groups to bind to the—NH2 group of the amino-biotin, forming an amide bond .Molecular Structure Analysis
The molecular formula of Biotin-PEG2-Amine is C16H30N4O4S . It contains a biotin molecule, a PEG spacer, and a terminal primary amine .Chemical Reactions Analysis
The primary amines of these pegylated biotin reagents can be conjugated to carboxyl groups on carboxy termini, aspartate residues, or glutamate residues using EDC . EDC activates carboxyl groups to bind to the—NH2 group of the amino-biotin, forming an amide bond .Physical And Chemical Properties Analysis
Biotin-PEG2-Amine is a white to off-white solid . It has a molecular weight of 374.50 and is highly soluble in water .Wissenschaftliche Forschungsanwendungen
Proteinmarkierung und Vernetzung
Biotin-PEG2-Amin wird zur Proteinmarkierung und Vernetzung verwendet . Das primäre Amin dieser Verbindung kann mit Proteinen und Materialoberflächen mithilfe von EDC und anderen Vernetzern vernetzt werden . Dies ermöglicht die Markierung von Molekülen und Oberflächen für Assays oder Affinitätsreinigungsprozesse, die Avidin- oder Streptavidin-Sonden und -Harze verwenden .
Verbesserung der Wasserlöslichkeit von biotinylierten Molekülen
Die Polyethylenglykol (PEG)-Gruppen im Spacerarm von this compound verbessern die Wasserlöslichkeit von biotinylierten Molekülen . Dies ist besonders nützlich in der biologischen und chemischen Forschung, wo die Löslichkeit die Wirksamkeit einer Verbindung beeinflussen kann.
Konjugation an Carboxylgruppen
Die primären Amine von this compound können mit Carboxylgruppen an Carboxylenden, Aspartatresten oder Glutamatresten mithilfe von EDC konjugiert werden . Dies ermöglicht die Bildung von Amidbindungen, die in vielen biologischen Prozessen eine entscheidende Rolle spielen.
Verwendung als Linker oder Vernetzer
This compound wird als Linker oder Vernetzer verwendet . Dies ermöglicht die Anbindung spezifischer Verbindungen an Proteine oder Antikörper , was eine häufige Anforderung in vielen Bereichen der Biotechnologie und Molekularbiologie ist.
Multifunktioneller Farbstoff
Biotin-DADOO ist ein multifunktioneller Farbstoff . Farbstoffe sind wichtige Werkzeuge in biologischen Experimenten und helfen Forschern, Zellstrukturen zu beobachten und zu analysieren, Biomoleküle zu verfolgen, Zellfunktionen zu bewerten, Zelltypen zu unterscheiden, Biomoleküle zu detektieren, Gewebspathologie zu untersuchen und Mikroorganismen zu überwachen .
Anwendungen in Lebensmittelzusatzstoffen und der Biomedizin
Biotin, ein Bestandteil von this compound, hat wichtige Anwendungen in Lebensmittelzusatzstoffen und der Biomedizin . Es fungiert als entscheidender Kofaktor in den zentralen Stoffwechselprozessen von Fettsäuren, Aminosäuren und Kohlenhydraten .
Mikrobielle Biotinproduktion
This compound kann bei der mikrobiellen Produktion von Biotin eingesetzt werden . Das Feld der synthetischen Biologie ermöglicht die Schaffung von mikrobiellen Zellfabriken, die biobasierte Produkte produzieren, und bietet eine kostengünstige Alternative zur chemischen Synthese für die Biotinproduktion .
Therapeutische Anwendungen
Biotin, ein Bestandteil von this compound, hat therapeutische Anwendungen . Es wird zur Behandlung einer Vielzahl von Erkrankungen eingesetzt, darunter akutes und chronisches Ekzem, Kontaktdermatitis und Diabetes . Es spielt auch eine Rolle bei der Gewichtsabnahme, indem es den Fettabbau unterstützt .
Wirkmechanismus
Target of Action
Biotin-PEG2-Amine, also known as Biotin-DADOO, is primarily used as a linker or cross-linker . Its primary targets are proteins or antibodies . It is particularly effective in binding to the C-terminus of peptides and carboxylic acid groups on aspartate or glutamate residues .
Mode of Action
The compound interacts with its targets through a process known as biotinylation . This involves the use of a water-soluble carbodiimide crosslinker, EDC, to crosslink the amine in the Biotin-PEG2-Amine to carboxyl groups on protein residues . These residues can be either aspartate or glutamate or the carboxy-terminus of proteins .
Biochemical Pathways
The biochemical pathways affected by Biotin-PEG2-Amine are those involving the proteins or antibodies it targets. By attaching specific compounds to these targets, it can influence the function and behavior of these proteins or antibodies .
Pharmacokinetics
The pharmacokinetics of Biotin-PEG2-Amine are influenced by its polyethylene glycol (PEG) spacer arm . This PEGylation enhances the water solubility of the biotinylated molecules , which can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.
Result of Action
The result of Biotin-PEG2-Amine’s action is the successful attachment of specific compounds to proteins or antibodies . This can enable the detection of these labeled cells in small samples using techniques such as flow cytometry .
Action Environment
The action of Biotin-PEG2-Amine can be influenced by environmental factors. For instance, its water solubility, conferred by the PEG groups in its spacer arm , can be affected by the presence of water or other solvents in the environment. Additionally, the effectiveness of the EDC crosslinker can be influenced by factors such as pH and temperature .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O4S/c17-5-7-23-9-10-24-8-6-18-14(21)4-2-1-3-13-15-12(11-25-13)19-16(22)20-15/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWISPDYGRSGXME-YDHLFZDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O4S | |
| Record name | Biotin PEG2 amine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Biotin_PEG2_amine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030316 | |
| Record name | Biotin PEG2 amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138529-46-1 | |
| Record name | (+)-Biotinyl-3,6-dioxaoctanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138529-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biotin PEG2 amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138529461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biotin PEG2 amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIOTIN PEG2 AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5M6KM3UCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1667215.png)
![4-{(E)-2-[5,5-dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid](/img/structure/B1667216.png)

![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide](/img/structure/B1667220.png)
![2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile](/img/structure/B1667221.png)
![(3R,4R)-N-hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide](/img/structure/B1667222.png)


